3-Methyl-piperidine-4-carboxylic acid tert-butyl ester
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Overview
Description
3-Methyl-piperidine-4-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methyl group at the 3-position and a tert-butyl ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-piperidine-4-carboxylic acid tert-butyl ester typically involves the reaction of 3-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-piperidine-4-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Methyl-piperidine-4-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-piperidine-4-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxylic acid: A similar compound with a carboxylic acid group instead of a tert-butyl ester.
N-Boc-4-piperidinecarboxylic acid methyl ester: Another derivative with a methyl ester group.
4-(Methylamino)methyl-piperidine-1-carboxylic acid tert-butyl ester: A compound with a methylamino group at the 4-position
Uniqueness
3-Methyl-piperidine-4-carboxylic acid tert-butyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and drug development .
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl 3-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-8-7-12-6-5-9(8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 |
InChI Key |
AVBWGECREPOGMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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